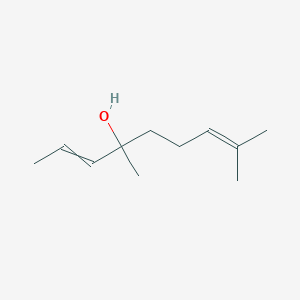

4,8-Dimethylnona-2,7-dien-4-ol

Description

4,8-Dimethylnona-2,7-dien-4-ol is a branched, unsaturated alcohol with a molecular formula of C₁₁H₁₈O. It features conjugated double bonds at positions 2 and 7, methyl substituents at positions 4 and 8, and a hydroxyl group at position 2. This compound is primarily utilized in synthetic organic chemistry as a key intermediate for constructing complex molecules, including fluorinated alkenes and fragrance-related derivatives . Its structural complexity and stereochemical properties make it valuable in catalysis and materials science.

Structure

3D Structure

Properties

CAS No. |

103983-77-3 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

4,8-dimethylnona-2,7-dien-4-ol |

InChI |

InChI=1S/C11H20O/c1-5-8-11(4,12)9-6-7-10(2)3/h5,7-8,12H,6,9H2,1-4H3 |

InChI Key |

QRNQFKQHNYFBCC-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)(CCC=C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnona-2,7-dien-4-ol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method is the reaction of 4,8-dimethyl-1,7-nonadiene with a suitable oxidizing agent to introduce the hydroxyl group at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process often includes steps such as distillation and purification to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethylnona-2,7-dien-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bonds can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is often employed.

Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4,8-dimethylnona-2,7-dien-4-one.

Reduction: Formation of 4,8-dimethylnonane-2,7-diol.

Substitution: Formation of 4,8-dimethylnona-2,7-dien-4-chloride.

Scientific Research Applications

4,8-Dimethylnona-2,7-dien-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances and flavors due to its unique scent profile.

Mechanism of Action

The mechanism of action of 4,8-Dimethylnona-2,7-dien-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. The double bonds may also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Ethyl (R,E)-4,8-Dimethylnona-2,7-dienoate (C₁₃H₂₂O₂)

- Synthesis : Derived from (R)-melonal via esterification, achieving an 88% yield .

- Key Differences : Replaces the hydroxyl group with an ester moiety, enhancing stability and altering reactivity.

- Applications : Used as a precursor in asymmetric synthesis.

2,4-Dimethylocta-2,7-dien-4-ol (C₁₀H₁₆O)

- Structure : Shorter carbon chain (8 vs. 9 carbons) and methyl groups at positions 2 and 3.

- Applications : Registered as a fragrance compound (Symrise AG patent), emphasizing its role in perfumery .

2-Methyl-6-methyleneocta-2,7-dien-4-ol (C₁₀H₁₆O)

- Structure : Features a methylene group at position 6 and a methyl group at position 2.

- Properties : Similar volatility but distinct stereoelectronic effects due to the methylene substituent .

Ethyl-4-(1,1,1-Trifluoro-4,8-dimethylnona-2,7-dien-2-yl)benzoate (C₂₀H₂₆F₃O₂)

Comparative Data Table

| Compound Name | Molecular Formula | Yield (%) | Key Functional Groups | Applications | Reference |

|---|---|---|---|---|---|

| 4,8-Dimethylnona-2,7-dien-4-ol | C₁₁H₁₈O | – | Alcohol, diene | Synthetic intermediate | [1], [6] |

| Ethyl (R,E)-4,8-dimethylnona-2,7-dienoate | C₁₃H₂₂O₂ | 88 | Ester, diene | Asymmetric synthesis | [6] |

| 2,4-Dimethylocta-2,7-dien-4-ol | C₁₀H₁₆O | – | Alcohol, diene | Fragrance industry | [7] |

| Ethyl trifluoro-benzoate derivative | C₂₀H₂₆F₃O₂ | 42 | Trifluoromethyl, ester | Fluorinated materials | [5] |

Key Research Findings

Synthetic Versatility: this compound derivatives are synthesized via photoredox/nickel dual catalysis (55% yield for benzene derivatives) and gold-catalyzed fluoroarylation (42–75% yields) . The ester variant (Ethyl (R,E)-4,8-dimethylnona-2,7-dienoate) demonstrates high efficiency in multistep syntheses (88% yield) .

Functional Group Impact: The hydroxyl group in this compound enables hydrogen bonding, influencing solubility and catalytic activity. Trifluoromethyl groups in derivatives enhance thermal stability and electron-withdrawing effects .

Industrial Relevance :

Critical Analysis of Structural and Functional Differences

- Chain Length: Longer chains (e.g., nona- vs. octa-) increase molecular weight and boiling points, affecting industrial processing .

- Substituent Effects: Methyl groups at positions 4 and 8 in this compound create steric hindrance, whereas methylene groups in analogues alter conjugation .

- Reactivity : Esters and fluorinated derivatives exhibit reduced nucleophilicity compared to the parent alcohol, broadening their utility in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.